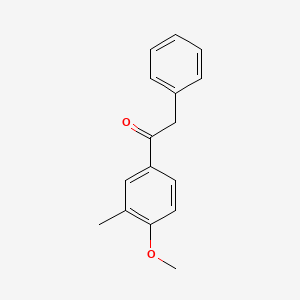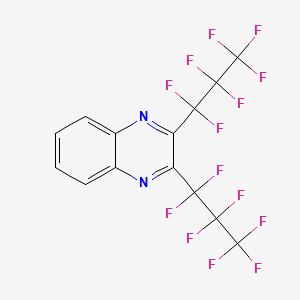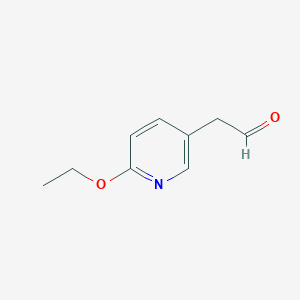
2-(6-Ethoxypyridin-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Ethoxypyridin-3-yl)acetaldehyde: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an ethoxy group at the 6-position and an acetaldehyde group at the 3-position. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxypyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction typically proceeds under mild conditions and can be optimized using various catalysts and solvents.
Another method involves the reaction of 2-(6-Ethoxypyridin-3-yl)acetic acid with appropriate reagents to introduce the aldehyde functionality. This can be achieved through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and advanced purification techniques are commonly employed to enhance the scalability and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Ethoxypyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: 2-(6-Ethoxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Ethoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Ethoxypyridin-3-yl)acetaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(6-Ethoxypyridin-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Ethoxypyridin-2-yl)acetic acid
- 2-(6-Ethoxypyridin-3-yl)ethanol
- 2-(6-Ethoxypyridin-3-yl)acetic acid
Uniqueness
2-(6-Ethoxypyridin-3-yl)acetaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both an ethoxy group and an aldehyde group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(6-ethoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-4-3-8(5-6-11)7-10-9/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
BDYIWSTYGYKQES-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


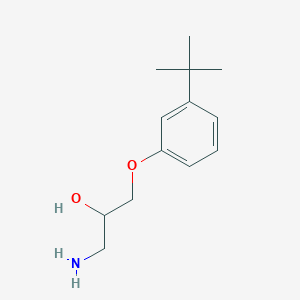
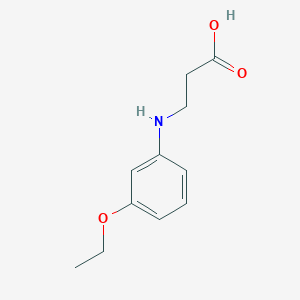
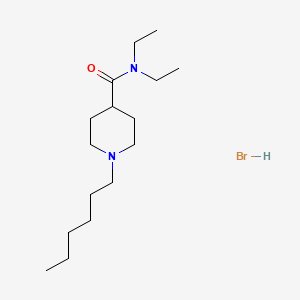
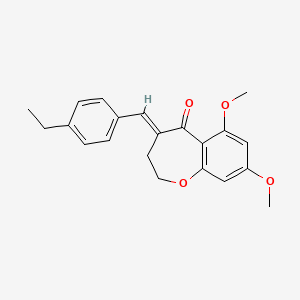
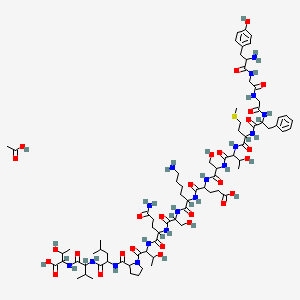
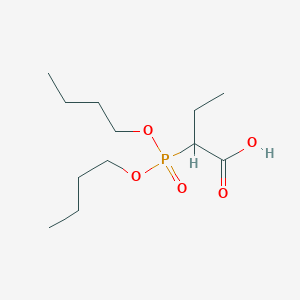
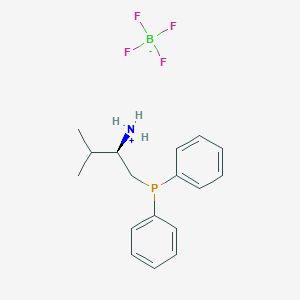
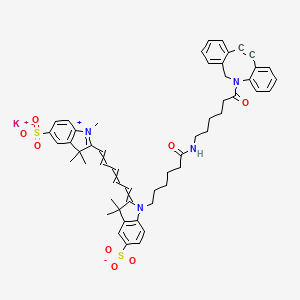

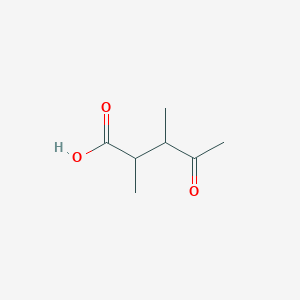
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
